molecular formula C9H8N4O2 B3846701 4-(1H-imidazol-4-yl)-2-nitroaniline

4-(1H-imidazol-4-yl)-2-nitroaniline

Cat. No.: B3846701
M. Wt: 204.19 g/mol
InChI Key: GMDRZPXZLMEHPZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)-2-nitroaniline is a nitro-substituted aromatic compound featuring an imidazole ring attached to the para position of an aniline ring and a nitro group at the ortho position. Its molecular formula is C₉H₇N₄O₂, with a molecular weight of 203.18 g/mol.

For instance, nitro groups are often reduced to amines for further functionalization, while imidazole rings participate in coordination chemistry or serve as bioisosteres in drug design .

Properties

IUPAC Name

4-(1H-imidazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-7-2-1-6(3-9(7)13(14)15)8-4-11-5-12-8/h1-5H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDRZPXZLMEHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 4-(1H-imidazol-4-yl)-2-nitroaniline with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
This compound C₉H₇N₄O₂ 203.18 Not reported Not reported Nitro + imidazole substituents on aniline
4-(1H-Imidazol-4-yl)aniline (CAS 29528-28-7) C₉H₉N₃ 159.19 97 (decomposes) 438.2 Lacks nitro group; used in drug synthesis
1-Isopropyl-4-methyl-2-nitroaniline () C₁₀H₁₄N₂O₂ 194.23 Not reported Not reported Alkyl substituents; nitro at ortho position
4-(Aminomethyl)-2-nitroaniline () C₇H₉N₃O₂ 167.16 Not reported Not reported Aminomethyl group; nitro at ortho position

Key Observations:

  • Substituent Effects: The nitro group in this compound increases molecular weight compared to its non-nitro analogue (CAS 29528-28-7) and alters electronic properties, enhancing electrophilic reactivity .
  • Thermal Stability: The absence of melting/boiling point data for the target compound contrasts with CAS 29528-28-7, which decomposes at 97°C. Nitro groups typically lower thermal stability due to explosive tendencies, necessitating careful handling .

Functional Group Impact

  • Nitro Group: Enhances electrophilicity, facilitating nucleophilic substitution or reduction to amines. Contrasts with 4-(1H-imidazol-4-yl)aniline, where the absence of nitro simplifies reactivity .
  • Imidazole Ring: Participates in hydrogen bonding and metal coordination, differentiating it from alkyl-substituted nitroanilines (e.g., 1-isopropyl-4-methyl-2-nitroaniline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-imidazol-4-yl)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-(1H-imidazol-4-yl)-2-nitroaniline

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